2-Carboethoxyphenyl cyclopropyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHDRDYCXFGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642489 | |
| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-89-4 | |
| Record name | Ethyl 2-(cyclopropylcarbonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Carboethoxyphenyl Cyclopropyl Ketone and Analogues
Direct Synthesis Approaches to Cyclopropyl (B3062369) Ketones
Direct approaches to cyclopropyl ketones often involve the formation of the three-membered ring on a precursor that already contains the ketone functionality or its immediate precursor. These methods are valued for their efficiency and atom economy.
Corey-Chaykovsky Cyclopropanation of Unsaturated Ketones, such as 2-Hydroxychalcones, for Acyl-Cyclopropyl Systems
The Johnson-Corey-Chaykovsky reaction is a classical and widely utilized method for the synthesis of cyclopropanes, epoxides, and aziridines. researchgate.net This reaction involves the addition of a sulfur ylide to an enone, ketone, aldehyde, or imine. researchgate.net In the context of synthesizing acyl-cyclopropyl systems, the reaction of α,β-unsaturated ketones with a sulfoxonium ylide, such as dimethylsulfoxonium methylide (Corey's ylide), is particularly effective. organic-chemistry.org
A notable application of this methodology is the cyclopropanation of 2-hydroxychalcones to furnish 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. youtube.comnih.govresearchgate.net This method provides a straightforward route to donor-acceptor cyclopropanes, which are valuable synthetic intermediates. youtube.comnih.gov The reaction typically proceeds with the retention of stereochemistry from the parent enone. youtube.com
The general mechanism for the cyclopropanation of an enone involves a Michael-initiated ring closure (MIRC). organic-chemistry.org The sulfur ylide undergoes a conjugate 1,4-addition to the α,β-unsaturated ketone, forming an enolate intermediate. This is followed by an intramolecular nucleophilic substitution where the enolate displaces the dimethyl sulfoxide (B87167) leaving group to form the cyclopropane (B1198618) ring. organic-chemistry.orgnih.gov The use of stabilized sulfoxonium ylides favors the 1,4-addition required for cyclopropanation, whereas less stable sulfonium (B1226848) ylides tend to undergo 1,2-addition to the carbonyl group, leading to epoxides. organic-chemistry.org
| Substrate | Ylide | Product | Key Features |
| 2-Hydroxychalcone | Dimethylsulfoxonium methylide | 1-Acyl-2-(ortho-hydroxyaryl)cyclopropane | Synthesis of donor-acceptor cyclopropanes. youtube.comnih.gov |
| General α,β-Unsaturated Ketone | Dimethylsulfoxonium methylide | Cyclopropyl ketone | Proceeds via a Michael-initiated ring closure (MIRC) mechanism. organic-chemistry.org |
Oxidative Umpolung Strategies for α-Cyclopropanation of Carbonyl Derivatives via Hypervalent Iodine Reagents
A modern approach to the α-cyclopropanation of ketones involves the concept of oxidative umpolung. researchgate.netnih.govenamine.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This strategy inverts the normal reactivity of an enolate as a nucleophile, transforming the α-carbon of a carbonyl compound into an electrophilic center. This is achieved through the use of hypervalent iodine(III) reagents. researchgate.netnih.govenamine.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
The reaction is believed to proceed through the formation of a highly electrophilic enolonium species. researchgate.net When a ketone derivative, such as a silyl (B83357) enol ether, is treated with a hypervalent iodine(III) reagent in the presence of a tethered alkene, an intramolecular cyclopropanation occurs. researchgate.netnih.gov Mechanistic studies suggest that this transformation may involve the intermediacy of non-classical carbocations. researchgate.netnih.govenamine.netorganic-chemistry.orgorganic-chemistry.org This metal-free construction of cyclopropanes represents a valuable synthetic tool. nih.gov
The scope of this reaction includes a range of ketone derivatives, and the intramolecular nature of the cyclopropanation allows for the construction of bicyclic systems. researchgate.net
| Starting Material | Reagent | Product | Mechanistic Feature |
| Silyl enol ether with tethered alkene | Hypervalent Iodine(III) Reagent | α-Cyclopropyl ketone | Oxidative umpolung via an enolonium intermediate. researchgate.netdntb.gov.ua |
| Ketone derivative with tethered alkene | Activated Iodosobenzene | α-Cyclopropyl ketone | Possible involvement of non-classical carbocations. researchgate.netnih.gov |
Pd(II/IV)-Catalyzed Oxidative Reactions for Stereospecific Cyclopropyl Ketone Formation from Enynes
Palladium catalysis offers a powerful and stereospecific method for the conversion of enynes into cyclopropyl ketones. mdpi.comresearchgate.netresearchgate.net This transformation operates through a Pd(II/IV) catalytic cycle, which distinguishes it from more common Pd(0)/Pd(II) catalyzed processes. mdpi.comresearchgate.netrsc.org
The reaction is initiated by the acetoxypalladation of the alkyne moiety of the enyne, followed by cyclization to generate a Pd(II) intermediate. researchgate.net In the presence of a strong oxidant, such as PhI(OAc)₂, this intermediate is oxidized to a Pd(IV) species. researchgate.net The key cyclopropane-forming step is the nucleophilic attack of the tethered olefin onto the Pd(IV)-carbon bond. mdpi.comresearchgate.netresearchgate.netrsc.org
A significant feature of this methodology is its stereospecificity. The reaction proceeds with a net inversion of the olefin geometry. For instance, a (Z)-enyne will yield a trans-cyclopropane. mdpi.comresearchgate.net This stereochemical outcome is a direct consequence of the proposed mechanism involving intramolecular nucleophilic attack on the Pd(IV) center. mdpi.comresearchgate.netrsc.org The reaction is applicable to the synthesis of various bicyclo[3.1.0] and [4.1.0] ring systems. researchgate.net
| Substrate | Catalyst/Oxidant | Product | Key Stereochemical Outcome |
| 1,6-Enyne | Pd(OAc)₂ / PhI(OAc)₂ | Bicyclic cyclopropyl ketone | Net inversion of olefin geometry. mdpi.comresearchgate.net |
| (Z)-Enyne | Pd(II) catalyst / Strong oxidant | trans-Cyclopropyl ketone | Stereospecific formation. researchgate.net |
Functionalization and Derivatization Routes Leading to Cyclopropyl Ketones
In addition to direct synthesis, cyclopropyl ketones can be accessed through the functionalization of pre-existing cyclopropane rings or through tandem reactions that build the ring and introduce the ketone functionality concurrently.
Synthesis of Cyclopropyl Silyl Ketones through 1-Silylcyclopropyl Anion Intermediates
Cyclopropyl silyl ketones are valuable synthetic intermediates. A method for their synthesis involves the generation of a 1-silylcyclopropyl anion from a corresponding silylcyclopropyl bromide. This is typically achieved by treatment with a strong base such as n-butyllithium.
The resulting carbanion intermediate can then react with an appropriate electrophile to introduce the carbonyl group. One such approach utilizes dichloromethyl methyl ether (DCME). The reaction proceeds through the formation of a cyclopropylidene derivative, which can then be hydrolyzed or trapped with other electrophiles to yield the desired cyclopropyl silyl ketone. This one-pot procedure offers an efficient route to these functionalized cyclopropanes.
| Precursor | Reagents | Intermediate | Final Product |
| Silylcyclopropyl bromide | 1. n-Butyllithium 2. Dichloromethyl methyl ether (DCME) | 1-Silylcyclopropyl anion, then Cyclopropylidene derivative | Cyclopropyl silyl ketone |
Tandem Reactions Involving Vinyl Selenium Salts for 1-(1-(Amino)cyclopropyl)ketone Synthesis
The synthesis of 1-(1-amino)cyclopropyl ketones can be achieved through tandem reactions involving vinyl selenium compounds. While the term "vinyl selenium salt" can be used, the reactive species are often vinyl selenones, which are readily prepared by the oxidation of the corresponding vinyl selenides. Vinyl selenones are excellent Michael acceptors, and the phenylselenonyl group is a good leaving group, facilitating subsequent cyclization reactions.
A plausible synthetic route involves a tandem Michael addition-cyclization sequence. In this process, an enamine, formed from a ketone and a secondary amine, acts as the nucleophile. The enamine undergoes a Michael addition to the vinyl selenone. The resulting intermediate then undergoes an intramolecular nucleophilic attack, with the nitrogen atom displacing the phenylselenonyl group to form the three-membered aminocyclopropane ring. Subsequent hydrolysis of the remaining enamine or iminium ion moiety would yield the target 1-(1-amino)cyclopropyl ketone. This type of Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for the construction of substituted cyclopropanes.
| Nucleophile | Electrophile | Key Steps | Product |
| Enamine (from a ketone) | Vinyl Selenone | 1. Michael Addition 2. Intramolecular Cyclization (aza-MIRC) 3. Hydrolysis | 1-(1-Amino)cyclopropyl ketone |
Continuous-Flow Methodologies for Arylthiocyclopropyl Carbonyl Compounds
The synthesis of arylthiocyclopropyl carbonyl compounds, which are valuable intermediates for more complex molecules, has been significantly advanced through the development of continuous-flow systems. mdpi.comresearchgate.net A straightforward and scalable continuous-flow synthesis has been developed for cyclopropyl carbaldehydes and ketones, starting from 2-hydroxycyclobutanones and various aryl thiols. mdpi.comnih.gov This method utilizes a reusable solid acid catalyst, Amberlyst-35, packed into steel columns, which facilitates a multigram-scale synthesis under mild conditions. mdpi.com
The process involves an acid-catalyzed ring contraction of 2-hydroxycyclobutanones in the presence of thiols. researchgate.net The use of a packed-bed reactor with ground Amberlyst-35 resin allows for good to excellent chemical yields. mdpi.com Researchers have characterized the physical and chemical properties of the packed bed system to ensure its robustness and efficiency. nih.gov This continuous-flow technique not only allows for the production of high quantities of the desired products with satisfactory purity but also demonstrates good catalytic performance over time and allows for the reuse of the catalyst. mdpi.comresearchgate.net The versatility of the resulting arylthiocyclopropyl carbonyl compounds is highlighted by their successful use in a series of selective oxidation reactions to produce sulfoxide and sulfone derivatives. mdpi.comnih.gov
The table below summarizes the substrate scope for the continuous-flow synthesis of various arylthiocyclopropyl carbonyl compounds, demonstrating the versatility of the methodology with different thiols.
| Entry | Thiol Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | Thiophenol | 2-(phenylthio)cyclopropane-1-carbaldehyde | 95 |
| 2 | 4-methylbenzenethiol | 2-(p-tolylthio)cyclopropane-1-carbaldehyde | 98 |
| 3 | 4-methoxybenzenethiol | 2-((4-methoxyphenyl)thio)cyclopropane-1-carbaldehyde | 96 |
| 4 | 4-chlorobenzenethiol | 2-((4-chlorophenyl)thio)cyclopropane-1-carbaldehyde | 90 |
| 5 | 2-methylbenzenethiol | 2-(o-tolylthio)cyclopropane-1-carbaldehyde | 85 |
| 6 | naphthalene-2-thiol | 2-(naphthalen-2-ylthio)cyclopropane-1-carbaldehyde | 88 |
Table 1: Substrate scope for the continuous-flow synthesis of arylthiocyclopropyl carbonyl compounds using Amberlyst-35 as a catalyst. Yields were calculated after purification. researchgate.net
Green Chemistry and Sustainable Synthetic Pathways
Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules, including cyclopropyl ketones. The focus is on developing methods that are more environmentally benign, safer, and more efficient in terms of atom and energy usage.
Mechanochemical Approaches in Cyclopropyl Ketone Synthesis
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a powerful, often solvent-free, alternative to traditional solution-phase synthesis. A notable mechanochemical protocol has been developed for the synthesis of 1,2-disubstituted benzimidazoles starting from donor-acceptor cyclopropyl ketones and 1,2-diaminoarenes. acs.org
This approach is performed under metal-free and solventless conditions and does not require an inert atmosphere. acs.org The reaction is promoted by a stoichiometric amount of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which activates the cyclopropyl ketone towards a cascade reaction. acs.org This cascade involves the ring-opening of the cyclopropane, followed by cyclization and a retro-Mannich reaction to yield the benzimidazole (B57391) products in high yields. acs.orgacs.org A significant advantage of this mechanochemical method is its rapid reactivity, with reactions completing in 1.5 hours compared to 24 hours for the equivalent solution-phase reaction. acs.org This method provides a direct and efficient route to a diverse range of 1,2-disubstituted benzimidazoles from readily available cyclopropyl ketones. acs.org
| Entry | Cyclopropyl Ketone Substituent (Ar¹) | 1,2-Diaminoarene Substituent (Ar²) | Product Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Benzene | 95 |
| 2 | 4-Methylphenyl | Benzene | 92 |
| 3 | 4-Methoxyphenyl | Benzene | 96 |
| 4 | 4-Chlorophenyl | Benzene | 90 |
| 5 | Phenyl | 4-Methylbenzene | 94 |
| 6 | Phenyl | 4-Chlorobenzene | 88 |
Table 2: Synthesis of various 1,2-disubstituted benzimidazoles via a mechanochemical cascade reaction of donor-acceptor cyclopropyl ketones. acs.org
Atom-Economical Routes for Cyclopropyl Methyl Ketone Analogs
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Syntheses that maximize atom economy, such as pericyclic reactions, are highly desirable as they minimize waste. nih.gov
The synthesis of cyclopropyl methyl ketone, an important industrial intermediate, can be achieved through various routes. patsnap.comgoogle.com One highly atom-economical approach involves the catalytic cracking of α-acetyl-γ-butyrolactone. patsnap.com In one patented method, α-acetyl-γ-butyrolactone is added to an ionic liquid in a microwave reactor. The microwaves promote a catalytic cracking reaction, and the cyclopropyl methyl ketone product is continuously removed by distillation. patsnap.com This method is reported to achieve a product content higher than 99% and a total reaction yield exceeding 98%, with minimal formation of impurities. patsnap.com The primary byproduct in this ideal transformation is carbon dioxide, which results in a high degree of atom economy as most atoms from the starting material are incorporated into the product.
Another established method involves the intramolecular cyclization of 5-chloro-2-pentanone (B45304) using a strong base like sodium hydroxide (B78521). This reaction proceeds via an intramolecular nucleophilic substitution, where the enolate of the ketone attacks the carbon bearing the chlorine atom, displacing the chloride to form the cyclopropane ring. orgsyn.org
Reaction Scheme: C₅H₇ClO (5-chloro-2-pentanone) + NaOH → C₅H₈O (cyclopropyl methyl ketone) + NaCl + H₂O
The atom economy for this reaction can be calculated as follows:
Molecular Weight of Cyclopropyl Methyl Ketone (C₅H₈O) = 84.12 g/mol
Molecular Weight of 5-chloro-2-pentanone (C₅H₇ClO) = 120.57 g/mol
Molecular Weight of Sodium Hydroxide (NaOH) = 40.00 g/mol
Atom Economy = [Mass of desired product / Total mass of reactants] x 100
Atom Economy = [84.12 / (120.57 + 40.00)] x 100 ≈ 52.4%
While effective, this demonstrates that even common synthetic routes can be less than ideal from an atom economy perspective, highlighting the value of developing more efficient catalytic pathways like the cracking of α-acetyl-γ-butyrolactone.
| Reactant | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 5-chloro-2-pentanone | C₅H₇ClO | 120.57 | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | Reagent |
| Product | Formula | Molecular Weight (g/mol) | Role |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | Desired Product |
| Sodium Chloride | NaCl | 58.44 | Byproduct |
| Water | H₂O | 18.02 | Byproduct |
| Atom Economy Calculation: (84.12 / 160.57) * 100 = 52.4% |
Table 3: Atom Economy Analysis for the Synthesis of Cyclopropyl Methyl Ketone from 5-chloro-2-pentanone.
Chemical Reactivity and Mechanistic Investigations of 2 Carboethoxyphenyl Cyclopropyl Ketone
Ring-Opening Transformations of the Cyclopropane (B1198618) Moiety
The inherent ring strain of the cyclopropane group in 2-carboethoxyphenyl cyclopropyl (B3062369) ketone serves as a potent driving force for ring-opening reactions. The presence of the electron-withdrawing ketone functionality activates the ring, making it susceptible to attack by various reagents. This section explores the diverse ring-opening transformations that this molecule undergoes.
Nucleophilic Ring-Opening Reactions
Nucleophilic attack is a primary pathway for the cleavage of the cyclopropane ring in this system. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the nucleophile, the catalyst employed, and the reaction conditions. These transformations provide access to a wide array of functionalized acyclic compounds.
Asymmetric Ring-Opening with β-Naphthols Catalyzed by Chiral Metal Complexes
The catalytic asymmetric ring-opening of cyclopropyl ketones with β-naphthols represents an efficient method for synthesizing chiral β-naphthol derivatives. figshare.comresearchgate.net Research has demonstrated that a chiral complex formed in situ from scandium(III) triflate (Sc(OTf)₃) and a chiral N,N'-dioxide ligand can effectively catalyze this transformation. figshare.comorganic-chemistry.org
In a typical reaction, an aromatic or vinyl-substituted cyclopropyl ketone reacts with a β-naphthol in the presence of the chiral scandium(III) complex, affording the desired ring-opened products in high yields and with significant enantioselectivity. figshare.comorganic-chemistry.org The optimal conditions for this reaction have been identified as using 10 mol% of the N,N'-dioxide L-PiPr₃–Sc(III) complex with LiCl as an additive in ethyl acetate (B1210297) at 60°C. researchgate.net Under these conditions, a variety of β-naphthol derivatives have been obtained with yields up to 99% and enantiomeric excesses (ee) up to 97%. researchgate.net
Below is a table summarizing the results for the asymmetric ring-opening of various cyclopropyl ketones with 2-naphthol, illustrating the scope and efficiency of this catalytic system.
| Entry | R¹ Substituent | Yield (%) | ee (%) |
| 1 | Phenyl | 98 | 97 |
| 2 | 4-Methylphenyl | 99 | 96 |
| 3 | 4-Methoxyphenyl | 99 | 95 |
| 4 | 4-Fluorophenyl | 95 | 96 |
| 5 | 4-Chlorophenyl | 97 | 96 |
| 6 | 4-Bromophenyl | 96 | 95 |
| 7 | 2-Naphthyl | 95 | 94 |
| 8 | (E)-Styryl | 85 | 93 |
Homoconjugate Addition Reactions with Various Nucleophiles
Homoconjugate addition, or 1,5-addition, is a characteristic reaction of donor-acceptor cyclopropanes, where a nucleophile attacks the distal carbon of the cyclopropane ring, leading to a ring-opened product. This reaction is the vinylogous counterpart to the more common 1,4-Michael addition. wikipedia.org For aryl cyclopropyl ketones, this transformation can be facilitated by Brønsted or Lewis acids, which activate the ketone and promote the ring-opening to generate a stabilized carbocation intermediate. acs.orgrsc.org
A variety of nucleophiles can participate in this reaction. A notable example is the Brønsted acid-catalyzed homoconjugate addition of organotrifluoroborates to arylated cyclopropyl ketones. acs.org This method allows for the synthesis of γ,γ-disubstituted ketones using alkenyl, alkynyl, heteroaryl, and aryl trifluoroborates as nucleophiles. researchgate.netacs.org The proposed mechanism involves the initial protonation of the ketone, followed by ring-opening to form an intermediary carbocation, which is then trapped by the nucleophile. acs.org
The scope of nucleophiles extends beyond organotrifluoroborates to include other carbon and heteroatom nucleophiles, such as enolates, amines, and thiols, which are common in conjugate addition reactions. masterorganicchemistry.com
Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters
A significant advancement in the study of cyclopropyl ketone reactivity is the development of highly regio- and diastereoselective nucleophilic substitutions that occur at the quaternary carbon stereocenter. acs.org This transformation provides a novel method for creating acyclic tertiary alkyl bromides, chlorides, and azides with excellent diastereopurity. wikipedia.orgacs.orgrsc.orgnih.gov The reaction is notable for proceeding with a complete inversion of configuration at the quaternary center. acs.orgnih.gov
Formation of Tertiary Alkyl Bromides, Chlorides, and Azides
The stereoinvertive substitution has been successfully achieved using various nucleophilic sources. acs.org Trimethylsilyl (B98337) bromide (TMSBr) is used for bromination, a combination of dichlorodimethylsilane (B41323) (Me₂SiCl₂) or chlorodimethylphenylsilane (B1200534) (DMPSCl) with a Lewis acid like zinc chloride (ZnCl₂) is used for chlorination, and trimethylsilyl azide (B81097) (TMSN₃) is used for azidation. acs.orgnih.gov
The reaction demonstrates broad applicability, converting a range of polysubstituted cyclopropyl ketones into the corresponding tertiary halides and azides in moderate to good yields and with complete diastereoselectivity. acs.orgnih.gov
Table of Stereoinvertive Nucleophilic Substitution Products
| Entry | Substrate (R¹, R²) | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ph, Et | TMSBr | Tertiary Bromide | 85 |
| 2 | Ph, Et | DMPSCl/ZnCl₂ | Tertiary Chloride | 75 |
| 3 | Ph, Et | TMSN₃/ZnCl₂ | Tertiary Azide | 82 |
| 4 | 4-MeOPh, Et | TMSBr | Tertiary Bromide | 88 |
| 5 | 4-MeOPh, Et | DMPSCl/ZnCl₂ | Tertiary Chloride | 78 |
Postulated Bicyclobutonium Intermediates in Stereoinvertive Processes
The complete inversion of stereochemistry observed during the nucleophilic substitution at the highly sterically hindered quaternary carbon center suggests a mechanism that deviates from a simple Sₙ1 or Sₙ2 pathway. wikipedia.orgacs.org The prevailing mechanistic hypothesis involves the formation of a bicyclobutonium ion intermediate. acs.orgrsc.orgnih.gov
Upon activation by a Lewis acid, the cyclopropyl ketone is thought to undergo ring-opening. However, instead of forming a classical planar carbocation, the neighboring C-C bond of the cyclopropane ring participates, leading to a non-classical, bridged bicyclobutonium cation. acs.org This intermediate shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite face. This backside attack on the bridged structure accounts for the observed high regioselectivity at the most substituted carbon and the complete inversion of configuration at the quaternary stereocenter. acs.orgnih.gov
Radical-Mediated Ring-Opening Processes
The chemical reactivity of aryl cyclopropyl ketones, including 2-carboethoxyphenyl cyclopropyl ketone, is significantly influenced by the inherent strain of the three-membered ring. scispace.com This strain provides a thermodynamic driving force for ring-opening reactions, which can be initiated through radical-mediated pathways. scispace.com These processes typically begin with the formation of a key intermediate, the cyclopropyl ketyl radical.
The formation of a cyclopropyl ketyl radical (or radical anion) is initiated by a single-electron transfer (SET) to the carbonyl group of the aryl cyclopropyl ketone. nih.govrsc.org This reduction can be accomplished using various methods, including visible light photocatalysis. scispace.comnih.gov In this process, a photocatalyst, upon irradiation with visible light, promotes the one-electron reduction of the ketone. scispace.comnih.gov The presence of an aryl substituent, such as the 2-carboethoxyphenyl group, facilitates this reduction and stabilizes the resulting radical intermediate through conjugation. acs.org
Once formed, the cyclopropyl ketyl radical anion is not always stable and can undergo a rapid, reversible ring-opening reaction. nih.govvt.edu This process, a type of cyclopropylcarbinyl-type rearrangement, cleaves one of the cyclopropane C-C bonds to form a more stable, open-chain distonic radical anion. nih.govnih.gov In this intermediate, the radical and the anionic charge are separated, typically with the negative charge residing on the oxygen of the enolate and the radical on the terminal carbon. nih.gov The equilibrium for this ring-opening highly favors the closed form for simple aryl cyclopropyl ketones, but the transient formation of the ring-opened species is key to its subsequent reactivity. vt.edu The rate of this unimolecular ring-opening can be significantly increased by substituents on the cyclopropane ring that stabilize the resulting radical. vt.edu
Cycloaddition Reactions and Annulation Strategies
Beyond simple fragmentation, the unique reactivity of the ring-opened distonic radical anion intermediate derived from aryl cyclopropyl ketones enables powerful synthetic transformations, most notably in cycloaddition and annulation strategies to build more complex molecular architectures.
Aryl cyclopropyl ketones can serve as three-carbon synthons in formal [3+2] cycloaddition reactions with olefins and alkynes to produce highly substituted five-membered carbocycles. scispace.comnih.govnih.gov This transformation provides an attractive strategy for the synthesis of cyclopentane (B165970) and cyclopentene (B43876) ring systems, which are important structural motifs in many organic compounds. scispace.comnih.gov
The reaction is initiated by the one-electron reduction of the aryl cyclopropyl ketone and subsequent ring-opening to the distonic radical anion, as previously described. nih.govnih.gov This open-chain intermediate then undergoes a stepwise cycloaddition. The radical terminus of the intermediate adds to the alkene or alkyne partner, generating a new radical intermediate. nih.gov This is followed by an intramolecular cyclization, where the enolate attacks the newly formed radical center, to forge the cyclopentane ring. nih.gov Subsequent electron loss (oxidation) regenerates the catalyst and yields the final neutral cyclopentane product. nih.gov
Visible light photocatalysis has emerged as a mechanistically novel and efficient method to initiate the [3+2] cycloaddition of aryl cyclopropyl ketones. scispace.comnih.gov This approach avoids the use of stoichiometric metallic reductants and proceeds under mild reaction conditions. rsc.org A common photocatalytic system employs a ruthenium complex, such as Ru(bpy)₃²⁺, as the photosensitizer, a Lewis acid, and a sacrificial electron donor. scispace.comnih.govnih.gov
The proposed mechanism begins with the excitation of the Ru(II) photocatalyst by visible light. The excited-state photocatalyst is a potent reductant and transfers an electron to the aryl cyclopropyl ketone. This reduction is often facilitated by a Lewis acid (e.g., La(OTf)₃), which coordinates to the ketone's carbonyl oxygen, activating it towards reduction. nih.gov The resulting cyclopropyl ketyl radical anion undergoes ring-opening and subsequent cycloaddition with an olefin as described above. nih.gov The scope of this reaction is broad, tolerating a variety of substituted aryl ketones and alkene partners, with α-substituted enoates being particularly effective. scispace.comnih.gov
Below is a table summarizing the scope of the photocatalytic [3+2] cycloaddition for various aryl cyclopropyl ketones and alkene partners.
| Entry | Aryl Cyclopropyl Ketone | Alkene Partner | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl cyclopropyl ketone | Methyl 2-phenylacrylate | 81 | >20:1 |
| 2 | Phenyl cyclopropyl ketone | N,N-Dimethyl-2-phenylacrylamide | 71 | >20:1 |
| 3 | 4-Methoxyphenyl cyclopropyl ketone | Methyl 2-phenylacrylate | 54 | >20:1 |
| 4 | 4-Chlorophenyl cyclopropyl ketone | Methyl 2-phenylacrylate | 84 | >20:1 |
| 5 | Phenyl cyclopropyl ketone | Methyl methacrylate | 76 | 10:1 |
| 6 | Phenyl cyclopropyl ketone | S-Phenyl 2-phenylpropanethioate | 99 | >20:1 |
Data synthesized from research on visible light photocatalysis of aryl cyclopropyl ketones. scispace.com
A significant advancement in this methodology has been the development of enantioselective variants, which allow for the construction of chiral, densely functionalized cyclopentanes. nih.govnih.gov Achieving stereocontrol in photocycloadditions has been a substantial challenge, but dual-catalyst systems have proven effective for this transformation. nih.govacs.org
These systems combine a visible-light photocatalyst with a chiral catalyst, typically a chiral Lewis acid, to control the stereochemical outcome of the cycloaddition. nih.gov The chiral Lewis acid coordinates to the substrate, creating a chiral environment that directs the approach of the reacting partners during the key bond-forming steps of the cycloaddition. nih.gov Another successful strategy involves the use of chiral-at-metal photocatalysts, where a single chiral complex both absorbs light and controls the enantioselectivity of the radical cyclization event. rsc.org This dual-catalyst strategy has broadened the accessibility of photochemical cycloadditions that were not previously feasible in an enantioselective form. nih.govacs.org
The following table presents data on the enantioselective [3+2] photocycloaddition, highlighting the high levels of enantiocontrol achieved.
| Entry | Tether/Alkene Partner | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Tethered Acrylate | Ru(bpy)₃Cl₂ + Chiral Lewis Acid | 85 | 92 |
| 2 | Tethered Methacrylate | Ru(bpy)₃Cl₂ + Chiral Lewis Acid | 82 | 98 |
| 3 | Tethered Cinnamate | Ru(bpy)₃Cl₂ + Chiral Lewis Acid | 75 | 92 |
| 4 | Styrene | Chiral-at-metal Rhodium complex | 96 | 98 |
| 5 | Methyl Acrylate | Chiral-at-metal Rhodium complex | 85 | 96 |
Data synthesized from research on asymmetric photocatalytic [3+2] cycloadditions. rsc.orgnih.gov
Cascade Cyclization Reactions
A highly efficient, solvent-free method for synthesizing 1,2-disubstituted benzimidazoles has been developed using a mechanochemical cascade cyclization of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes. acs.orgnih.gov This reaction proceeds under metal-free conditions and is promoted by a stoichiometric amount of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org The process is notably faster than its solution-phase counterpart, with reaction times reduced from 24 hours to just 1.5 hours. acs.orgnih.gov
The proposed mechanism for this cascade reaction involves three key steps:
Ring-Opening: The reaction initiates with the ring-opening of the cyclopropyl ketone.
Cyclization: This is followed by a cyclization step with the 1,2-diaminoarene.
Retro-Mannich Reaction: The cascade concludes with a retro-Mannich reaction to yield the final 1,2-disubstituted benzimidazole (B57391) product. acs.org
Mechanistic investigations using electrospray ionization mass spectrometry have helped to elucidate this reaction pathway. acs.org
Table 1: Comparison of Mechanochemical vs. Solution-Phase Benzimidazole Synthesis
| Feature | Mechanochemical Method | Solution-Phase Method |
| Solvent | Solventless | Requires Solvent |
| Catalyst | Metal-Free (HFIP promoted) | Varies |
| Reaction Time | 1.5 hours | 24 hours |
| Conditions | Does not require inert conditions | Often requires specific conditions |
Trifluoromethanesulfonic acid (TfOH) has been shown to mediate the condensation of 2-aminoaryl cyclopropyl ketones with aldehydes to produce 2,3-dihydrofuro[3,2-c]quinolines. organic-chemistry.org This reaction provides a transition metal-free pathway to access these important heterocyclic scaffolds. While this specific transformation has been detailed for the 2-aminoaryl analogue, it highlights a potential reactivity pathway for related ortho-substituted phenyl cyclopropyl ketones.
The mechanistic pathway for the reaction with 2-aminoaryl cyclopropyl ketones is believed to involve a sequence of:
Imine Formation: Condensation of the aromatic amine with the aldehyde to form an imine.
Intramolecular Mannich Condensation: A subsequent intramolecular Mannich-type reaction.
Cloke-Wilson Rearrangement: Rearrangement of the cyclopropane ring.
Auto-oxidation: A final auto-oxidation step to yield the dihydrofuroquinoline product. organic-chemistry.org
This methodology demonstrates the utility of strong acid catalysis to orchestrate complex cyclizations originating from functionalized cyclopropyl ketones. organic-chemistry.org
Rearrangement and Functional Group Interconversion Pathways
The thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids, such as the carboxylic acid derivative of the title compound, does not simply yield the corresponding ketone but instead leads to a rearrangement product. When heated neat at 120°C, these substrates rearrange to form 2-substituted-4,5-dihydrofurans. acs.orgstackexchange.com
The proposed mechanism suggests that the reaction does not proceed via a simple decarboxylation to leave the cyclopropyl ring intact. stackexchange.com Instead, the process is initiated by the thermal ring-opening of the strained 1,2-disubstituted cyclopropyl moiety. This is facilitated by the presence of two adjacent carbonyl groups, which stabilize the resulting intermediate. acs.org This ring-opening leads to an α-allyl-β-keto acid system, which then undergoes decarboxylation and cyclization to furnish the 4,5-dihydrofuran product. acs.org In the specific case of α-(phenylcarbonyl) cyclopropane carboxylic acid, a minor amount (8%) of the direct decarboxylation product, cyclopropyl phenyl ketone, was observed, indicating that the rearrangement pathway is dominant but not exclusive. acs.orgstackexchange.com
Table 2: Products of Thermal Decarboxylation of α-(Carbonyl)cyclopropane Carboxylic Acids at 120°C
| Starting Material | Major Product | Minor Product |
| 1-(Cyclopropylcarbonyl) cyclopropane carboxylic acid | 2-Cyclopropyl-4,5-dihydrofuran | Not Reported |
| α-(Phenylcarbonyl) cyclopropane carboxylic acid | 2-Phenyl-4,5-dihydrofuran | Cyclopropyl phenyl ketone (8%) |
Aryl ketones bearing bulky ortho substituents, a class that includes this compound, can undergo a retro-Friedel-Crafts acylation reaction under acidic conditions. acs.org The steric hindrance caused by the ortho groups twists the ketone's carbonyl group out of the plane of the aromatic ring. acs.org This lack of conjugation is thought to facilitate an ipso-reaction with an electrophile, typically a proton from a strong acid. acs.org
The mechanism begins with the protonation of the carbonyl oxygen. This is followed by the cleavage of the bond between the aromatic ring and the acyl group. This step is the reverse of a standard Friedel-Crafts acylation and results in the formation of an aromatic ring and a reactive acylium ion. acs.org This acylium ion can then be trapped by various nucleophiles. For example, in the presence of bromine, ortho-disubstituted ketones can undergo this reaction, and subsequent addition of nucleophiles can lead to a variety of useful carboxylic acid derivatives. nih.govacs.org This reactivity provides a strategic method for the further functionalization or transformation of these sterically hindered ketones. acs.org
Isomerization Reactions of Cyclopropyl Ketone Derivatives
Cyclopropyl ketones, particularly those bearing donor and acceptor groups, are known to undergo a variety of isomerization reactions. nih.gov These reactions are often driven by the release of ring strain inherent in the three-membered cyclopropane ring. In the context of derivatives similar to this compound, which features an electron-withdrawing carboethoxy group and a phenyl ring that can act as a donor, these isomerizations can lead to the formation of conjugated alkenes. nih.gov
Research into donor-acceptor (D-A) cyclopropanes has shown that they can isomerize to form alkenes where the double bond is conjugated with either the electron-releasing or electron-withdrawing group. nih.gov Such cyclopropanes can also exhibit reactivity akin to substituted styrenes or Michael acceptors. nih.gov For instance, cyclopropanes with a hydroxyl group at the ortho-position of a donor aromatic substituent have been observed to rearrange into 2,3-dihydrobenzofurans. nih.gov
While specific studies on the isomerization of this compound are not extensively detailed in the provided search results, the general reactivity patterns of donor-acceptor cyclopropanes provide a framework for predicting its behavior. The presence of the ketone and the ester group influences the electronic properties of the cyclopropane ring, making it susceptible to ring-opening and subsequent rearrangement pathways.
Table 1: Potential Isomerization Products of Donor-Acceptor Cyclopropanes
| Reactant Type | Isomerization Product | Key Features |
| Donor-Acceptor Cyclopropane | Conjugated Alkene | Formation of a double bond conjugated with either the donor or acceptor group. |
| ortho-Hydroxyaryl Cyclopropane | 2,3-Dihydrobenzofuran | Rearrangement involving the ortho-hydroxyl group. |
Dakin Oxidation of ortho-Hydroxylated Phenyl Ketones
The Dakin oxidation is a significant organic reaction that converts ortho- or para-hydroxylated phenyl aldehydes or ketones into benzenediols and carboxylates. wikipedia.orgslideshare.nethooghlywomenscollege.ac.in This redox reaction involves the oxidation of the carbonyl group and the reduction of hydrogen peroxide, which is used as the oxidizing agent in a basic solution. wikipedia.org The reaction is mechanistically related to the Baeyer-Villiger oxidation. hooghlywomenscollege.ac.in
The mechanism of the Dakin oxidation commences with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of the ortho-hydroxylated phenyl ketone. wikipedia.orghooghlywomenscollege.ac.in This step results in the formation of a tetrahedral intermediate. wikipedia.org Subsequently, this intermediate collapses, leading to a wikipedia.orgslideshare.net-aryl migration, elimination of a hydroxide (B78521) ion, and the formation of a phenyl ester. wikipedia.orghooghlywomenscollege.ac.in
This phenyl ester then undergoes hydrolysis. wikipedia.org A hydroxide ion from the basic solution performs a nucleophilic attack on the ester's carbonyl carbon, forming a second tetrahedral intermediate. wikipedia.org This intermediate then collapses, eliminating a phenoxide ion and generating a carboxylic acid. wikipedia.org In the final step, the phenoxide ion deprotonates the carboxylic acid. wikipedia.org
Table 2: Mechanistic Steps of the Dakin Oxidation
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic addition of hydroperoxide ion to the carbonyl carbon. | Tetrahedral Intermediate |
| 2 | Collapse of the intermediate, wikipedia.orgslideshare.net-aryl migration, and hydroxide elimination. | Phenyl Ester |
| 3 | Nucleophilic addition of hydroxide to the ester carbonyl carbon. | Second Tetrahedral Intermediate |
| 4 | Collapse of the second intermediate and elimination of a phenoxide ion. | Carboxylic Acid and Phenoxide |
| 5 | Proton transfer from the carboxylic acid to the phenoxide. | Final Products (Benzenediol and Carboxylate) |
Computational and Theoretical Studies on 2 Carboethoxyphenyl Cyclopropyl Ketone Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
DFT calculations allow researchers to model chemical reactions at the molecular level, providing a framework to predict and explain experimental outcomes. For cyclopropyl (B3062369) ketones, these investigations have been crucial in mapping out the energetic landscapes of various transformations.
The ring-opening of cyclopropyl ketones can proceed through multiple pathways, leading to different products. DFT studies have been instrumental in elucidating the factors that control this chemoselectivity. In phosphine-catalyzed reactions, for instance, computational analysis has compared several potential pathways, including those leading to hydrofluorenone, Cloke-Wilson products, and other fused ring systems. rsc.org
The most favorable pathway was determined to be a four-step process:
Nucleophilic substitution by the phosphine (B1218219) catalyst to open the three-membered ring.
An intramolecular Michael addition to form an enolate intermediate.
An intramolecular nih.govresearchgate.net-proton transfer to generate a ylide.
A final intramolecular Wittig reaction to yield the product. rsc.org
Structural and local reactivity index analyses are employed to understand the origins of this selectivity. rsc.org Furthermore, the influence of different substituents on the aryl ring or the cyclopropane (B1198618) itself can be systematically evaluated, with methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) analysis helping to quantify these electronic effects. rsc.org
| Reaction Step | Description | Energetic Favorability |
|---|---|---|
| Step 1: Ring-Opening | Nucleophilic attack by phosphine on the cyclopropane ring. | Low activation barrier |
| Step 2: Michael Addition | Intramolecular formation of an enolate intermediate. | Exothermic |
| Step 3: Proton Transfer | nih.govresearchgate.net-hydride shift to form a phosphorus ylide. | Kinetically accessible |
| Step 4: Wittig Reaction | Intramolecular reaction to form the final fused-ring product. | Thermodynamically favorable |
Visible light photocatalysis offers a distinct mechanism for activating aryl cyclopropyl ketones. nih.govscispace.com This process is initiated by a single-electron transfer (SET) to the ketone, typically from a photo-excited catalyst, to form a ketyl radical anion. nih.govresearchgate.net This radical anion is a key intermediate that subsequently undergoes ring-opening to form a more stable distonic radical anion, where the radical and anionic centers are separated. nih.govnih.gov
Detailed electrochemical and computational studies on model systems like phenyl cyclopropyl ketone have shown that this ring-opening is a slow and reversible process. vt.edu The equilibrium heavily favors the closed-ring form. vt.edu For the phenyl cyclopropyl ketone radical anion, the equilibrium constant (K) for ring-opening was estimated to be approximately 4.6 x 10⁻⁸ at 23 °C. vt.edu The stabilization of the radical by substituents on the cyclopropane ring, such as a phenyl or vinyl group, can significantly accelerate the rate of this unimolecular ring-opening. vt.edu This intermediate can then engage in various synthetic transformations, such as [3+2] cycloadditions with olefins. nih.govnih.gov
| Parameter | Value | Condition |
|---|---|---|
| Equilibrium Constant (K) | ~4.6 x 10⁻⁸ | 23 °C in anhydrous DMF |
| Max. Ring-Opening Rate (k_open) | 2.0 s⁻¹ | 23 °C in anhydrous DMF |
| Min. Ring-Closing Rate (k_close) | 4.3 x 10⁷ s⁻¹ | 23 °C in anhydrous DMF |
| Dimerization Rate | 8.4 x 10⁷ M⁻¹s⁻¹ | 23 °C in anhydrous DMF |
In metal-catalyzed reactions, the structure of the catalyst, particularly the nature of the ligands, is paramount. DFT studies have been essential in understanding how different ligands influence catalyst stability and reactivity in the C-C activation of cyclopropyl ketones. nih.gov For example, in nickel-catalyzed cross-coupling reactions, traditional catalysts with electron-rich, monodentate ligands like phosphines promote oxidative addition to form metallacyclic intermediates. researchgate.netnih.gov
However, theoretical studies have shown that catalysts bearing redox-active polypyridine ligands, such as terpyridine (tpy), operate via a different, more effective mechanism. nih.govresearchgate.net DFT calculations reveal that the terpyridine ligand can accept and store spin density, enabling a metalloradical pathway for bond activation rather than a concerted oxidative addition. researchgate.net This ligand-based redox activity stabilizes the nickel center and facilitates a unique C-C bond cleavage mechanism, leading to enhanced reactivity and the successful formation of 1,3-difunctionalized, ring-opened products. nih.govnih.govacs.org
Understanding Bond Activation and Cleavage
The cleavage of the strong C-C bond in the cyclopropane ring is the key step in many transformations of 2-Carboethoxyphenyl cyclopropyl ketone. Computational studies have provided a detailed picture of how this bond activation occurs.
While mechanisms like oxidative addition are known, recent DFT studies on nickel-catalyzed reactions have uncovered a more nuanced process for C-C bond cleavage in cyclopropyl ketones. nih.gov Intrinsic Reaction Coordinate (IRC) and Nudged Elastic Band (NEB) calculations predict that C-C bond cleavage and the formation of the new nickel-carbon bond occur in a concerted but asynchronous fashion. researchgate.net
In this mechanism, the activation of the C-C bond proceeds through a concerted asynchronous ring-opening transition state. nih.govresearchgate.net This means that while the bond-breaking and bond-forming events happen within the same elementary step, they are not perfectly synchronized; the cleavage of the C-C bond is slightly ahead of the formation of the Ni-C bond. researchgate.net As the ring opens, calculations show that unpaired electron density becomes increasingly concentrated on the terminal carbon of the cleaved C-C bond. researchgate.net
A key insight from theoretical studies is the concept of ligand-metal cooperation, where the ligand is not a passive spectator but an active participant in the reaction. nih.govnih.govacs.org In the nickel-terpyridine catalyzed difunctionalization of cyclopropyl ketones, the redox-active terpyridine ligand plays a crucial role. researchgate.netresearchgate.net
The catalytically active species is a reduced (tpy•−)Ni(I) complex, where the terpyridine ligand holds a radical anion. nih.govnih.gov This species activates the C-C bond of the cyclopropyl ketone. researchgate.netacs.org This cooperation between the redox-active ligand and the nickel atom enables the challenging C-C bond activation step, bypassing less effective pathways like traditional oxidative addition that are observed with other ligand systems. nih.gov The resulting alkylnickel(II) intermediate can then be intercepted by various reagents to complete the catalytic cycle. nih.govacs.org This metalloradical mechanism, elucidated through a combination of experimental and theoretical work, represents a powerful strategy for C-C activation. researchgate.net
Ethyl 2-(cyclopropanecarbonyl)benzoate - Chemical & Physical Properties - ChemSpider Experimental data unavailable. Predicted data is generated using the ACD/Labs Percepta Platform - PhysChem Module. Property. Predicted Value. Source. LogP. 2.15±0.32. ALOGPS. LogP. 2.1. ChemAxon. LogS. -2.7. ALOGPS. pKa (Strongest Basic) -6.8. ChemAxon. Physiological Charge. 0. ChemAxon. Hydrogen Acceptor Count. 3. ChemAxon. Hydrogen Donor Count. 0. ChemAxon. Polar Surface Area. 43.37 Ų. ChemAxon. Rotatable Bond Count. 4. ChemAxon. Refractivity. 59.57 m³·mol⁻¹. ChemAxon. Polarizability. 22.75 ų. ChemAxon. ... Experimental data unavailable. Predicted data is generated using the ACD/Labs Percepta Platform - PhysChem Module. ... Property. Predicted Value. Source. ... LogP. 2.15±0.32. ALOGPS. ... LogP. 2.1. ChemAxon. ... LogS. -2.7. ALOGPS. ... pKa (Strongest Basic) -6.8. ChemAxon. ... Physiological Charge. 0. ChemAxon. ... Hydrogen Acceptor Count. 3. ChemAxon. ... Hydrogen Donor Count. 0. ChemAxon. ... Polar Surface Area. 43.37 Ų. ChemAxon. ... Rotatable Bond Count. 4. ChemAxon. ... Refractivity. 59.57 m³·mol⁻¹. ChemAxon. ... Polarizability. 22.75 ų. ChemAxon. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8q_b7hQeD3qJp-1P7u1-Yj2e_yD7g5yL-X5o2t94t21kR3-K5r8x616B8-2Q8eJ06c0g25xQn7vQf-4oB1xG98X4oIu-j3m6J1-W1fQf5v4qX1I5T1fE_m9O6w==
Ethyl 2-(cyclopropanecarbonyl)benzoate | C13H14O3 | ChemSrc this compound; Benzoic acid, 2-(cyclopropylcarbonyl)-, ethyl ester. 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Catalytic Strategies in 2 Carboethoxyphenyl Cyclopropyl Ketone Chemistry
Photocatalysis in Reductive and Cycloaddition Reactions
Visible Light Mediated Processesnih.govnih.govresearchgate.net
Visible light photocatalysis has been successfully applied to the formal [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones with olefins, leading to the formation of highly substituted cyclopentane (B165970) rings. nih.govnih.gov A key step in this process is the one-electron reduction of the aryl cyclopropyl ketone to its corresponding radical anion. nih.gov This is typically achieved using a photocatalytic system comprising a ruthenium complex, such as Ru(bpy)₃²⁺, in the presence of a Lewis acid and an amine. nih.govnih.govresearchgate.net
The proposed mechanism involves the photoexcitation of the Ru(II) catalyst, which then reduces the aryl cyclopropyl ketone to a ketyl radical anion. This intermediate undergoes a ring-opening to form a more stable distonic radical anion. nih.gov Subsequent radical addition to an olefin and cyclization ultimately affords the cyclopentane product. The choice of Lewis acid and amine has been shown to be crucial for the efficiency of the reaction. researchgate.net For instance, the use of La(OTf)₃ and TMEDA has been found to be effective in promoting the cycloaddition. nih.govnih.govresearchgate.net While aliphatic cyclopropyl ketones are generally not suitable substrates for this transformation, a variety of aryl cyclopropyl ketones can participate effectively. researchgate.net
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Aryl cyclopropyl ketone, Olefin | Substituted cyclopentane | Varies | nih.gov, nih.gov, researchgate.net |
Chiral Photocatalyst Systems for Enantioselective Transformationsresearchgate.netnih.gov
Building upon the principles of visible light photocatalysis, enantioselective variants of the [3+2] cycloaddition of aryl cyclopropyl ketones have been developed. researchgate.netnih.gov These systems employ a dual-catalyst approach, combining a transition metal photoredox catalyst with a chiral Lewis acid. This strategy allows for the construction of densely substituted cyclopentane structures with high enantiocontrol. researchgate.net
| Catalyst System | Reactants | Key Feature | enantiomeric excess (ee) | Reference |
| Ru(bpy)₃²⁺, Chiral Gd(III) Lewis Acid | Aryl cyclopropyl ketone, Alkene | Enantiocontrolled construction of cyclopentanes | Up to 98% | researchgate.net |
Transition Metal Catalysis
Transition metals offer a diverse array of catalytic activities for the transformation of cyclopropyl ketones, including asymmetric ring-opening and cycloaddition reactions.
Scandium(III) Complexes in Asymmetric Ring-Openingnih.govresearchgate.net
Chiral N,N'-dioxide–scandium(III) complexes have been demonstrated to be highly effective catalysts for the asymmetric ring-opening of cyclopropyl ketones with a variety of nucleophiles. nih.govresearchgate.net This methodology provides efficient access to chiral derivatives through the addition of nucleophiles such as thiols, alcohols, carboxylic acids, and indoles to the cyclopropyl ketone substrate. nih.govrsc.org
The reaction proceeds via the coordination of the scandium(III) complex to the carbonyl group of the cyclopropyl ketone, which activates the substrate towards nucleophilic attack. The chiral ligands on the scandium center direct the approach of the nucleophile, resulting in high levels of enantioselectivity in the final product. nih.gov This method is notable for its broad substrate scope, accommodating a range of aromatic and vinyl substituted cyclopropyl ketones and a diverse array of nucleophiles. researchgate.net
| Catalyst System | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| Chiral N,N'-dioxide-Sc(III) | Thiols, Alcohols, Carboxylic Acids | Chiral sulfides, ethers, esters | Up to 99% | Up to 95% | nih.gov |
| Chiral N,N'-dioxide-Sc(III) | β-Naphthols | Chiral β-naphthol derivatives | Up to 99% | Up to 97% | researchgate.net |
| Chiral N,N'-dioxide-Sc(III) | Indoles | 3-Alkylated indoles | Good to excellent | Good | rsc.org |
Samarium Diiodide (SmI₂) Catalysis in [3+2] Cycloadditionsresearchgate.netnih.gov
Samarium diiodide (SmI₂) has been utilized as a catalyst for the formal [3+2] cycloaddition reactions of cyclopropyl ketones. researchgate.net While traditionally used as a stoichiometric reductant, catalytic systems have been developed that employ SmI₂ in substoichiometric amounts. These reactions typically involve the coupling of aryl cyclopropyl ketones with alkenes or alkynes to generate cyclopentane or cyclopentene (B43876) derivatives. nih.gov
The catalytic cycle is believed to involve a single-electron transfer from SmI₂ to the cyclopropyl ketone, leading to a ketyl radical which then undergoes ring opening. This intermediate can then react with an unsaturated partner. A key challenge in developing catalytic SmI₂ reactions is the regeneration of the active Sm(II) species. Some approaches have focused on the use of a co-reductant, while more recent developments have explored radical-relay mechanisms that avoid the need for a stoichiometric metal reductant. nih.gov The scope of SmI₂-catalyzed cycloadditions has recently been expanded to include less reactive alkyl cyclopropyl ketones through the development of more robust catalytic systems. researchgate.net
| Catalyst System | Reactants | Key Feature | Reference |
| SmI₂ (catalytic) | Aryl cyclopropyl ketone, Alkyne | Radical cross-coupling to form cyclopentenes | nih.gov |
| SmI₂/Sm⁰ (catalytic) | Alkyl cyclopropyl ketone, Alkene/Alkyne | Catalyst stabilization for less reactive substrates | researchgate.net |
Iridium-Catalyzed Hydrogen Borrowing Reactions
While direct iridium-catalyzed hydrogen borrowing reactions utilizing cyclopropyl ketones as the primary substrate are not extensively documented, a closely related and notable transformation involves an iridium-catalyzed cascade reaction. This process combines a hydrogen borrowing step with a vinyl cyclopropane (B1198618) rearrangement to synthesize substituted cyclopentanes from cyclopropyl alcohols and a ketone.
In this cascade, the iridium catalyst first oxidizes a cyclopropyl alcohol to the corresponding cyclopropyl ketone in situ via a hydrogen borrowing mechanism. This is followed by an aldol (B89426) condensation with another ketone to form a vinyl cyclopropane intermediate. A subsequent single-electron transfer initiates a ring-expansion rearrangement to form a five-membered ring, and the catalytic cycle is completed by the reduction of the resulting enone. This methodology allows for the construction of complex cyclopentane structures with high diastereoselectivity.
| Catalyst | Reactants | Process | Product | Reference |
| Iridium Complex | Cyclopropyl alcohol, Ketone | Hydrogen borrowing/Vinyl cyclopropane rearrangement cascade | Substituted cyclopentane | , |
Nickel-Catalyzed C-C Activation and Cross-Coupling Reactions
Nickel catalysis has emerged as a powerful tool for the activation of the C-C bonds within the cyclopropyl ring of aryl cyclopropyl ketones, leading to ring-opened products through cross-coupling reactions. These transformations typically involve the reductive coupling of aryl cyclopropyl ketones with various electrophiles, such as unactivated alkyl bromides or chlorides. nsf.govnih.gov
The general mechanism for this reaction begins with the oxidative addition of the aryl cyclopropyl ketone to a low-valent nickel(0) species, which results in the formation of a six-membered cyclic nickel(II) intermediate known as a nickeladihydropyran. nsf.govresearchgate.net This intermediate is essentially a γ-metallated enolate. In the presence of an alkyl halide and a reducing agent like zinc powder, a single-electron transfer (SET) from a Ni(I) species to the alkyl halide generates an alkyl radical. nsf.gov This radical is then captured by the nickel(II) complex to form a Ni(III) species, which undergoes reductive elimination to forge a new C-C bond and yield the γ-alkylated ketone product. nsf.govnih.gov
A key challenge in these reactions, particularly with less reactive alkyl chlorides, is balancing the reactivity to favor the cross-coupling pathway over undesired side reactions like the homocoupling of the alkyl halide. The use of a halide exchange co-catalyst, such as sodium iodide, has been shown to be effective. This strategy generates a low concentration of the more reactive alkyl iodide in situ, which facilitates the desired cross-coupling while minimizing the formation of alkyl dimers. nih.govrsc.org
Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Phenyl Cyclopropyl Ketone with Alkyl Bromides nsf.gov
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | 1-Bromobutane | 1-Phenylheptan-1-one | 85 |
| 2 | 1-Bromohexane | 1-Phenylnonan-1-one | 82 |
| 3 | Bromocyclohexane | 1-Cyclohexyl-3-phenylpropan-1-one | 75 |
| 4 | Benzyl (B1604629) bromide | 1,4-Diphenylbutan-1-one | 90 |
Palladium Catalysis for Cyclopropane Formation
While nickel catalysis often leads to ring-opening, palladium catalysis can be employed for the formation and functionalization of cyclopropane rings. The stereospecific conversion of enynes into cyclopropyl ketones has been achieved through a palladium(II/IV) catalytic cycle. This process involves the nucleophilic attack of a tethered olefin onto a Pd(IV)-C bond, resulting in the formation of the cyclopropane ring with a net inversion of geometry relative to the starting alkene. nih.gov
Furthermore, palladium catalysis is instrumental in the functionalization of molecules already containing a cyclopropyl ketone moiety. For instance, the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has been successfully applied to the synthesis of functionalized cyclopropylthiophenes. nih.govmdpi.com In these reactions, a thiophene (B33073) bearing a bromo substituent is coupled with a cyclopropylboronic acid derivative in the presence of a palladium catalyst and a suitable ligand, such as SPhos. nih.govmdpi.com This demonstrates the utility of palladium catalysis in constructing complex molecules where the cyclopropyl ketone serves as a key structural element.
Palladium-catalyzed direct arylation has also been shown to be a viable strategy for the functionalization of thiophenes bearing a cyclopropyl ketone group. This reaction allows for the formation of a C-C bond between the C5 position of the thiophene ring and an aryl bromide, showcasing the stability of the cyclopropyl ketone moiety under these catalytic conditions. core.ac.uk
Table 2: Palladium-Catalyzed Direct C5-Arylation of Cyclopropyl 2-Thienyl Ketone core.ac.uk
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Cyclopropyl(5-(4-acetylphenyl)thiophen-2-yl)methanone | 85 |
| 2 | 4-Bromobenzonitrile | 4-(5-(cyclopropanecarbonyl)thiophen-2-yl)benzonitrile | 82 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(5-(cyclopropanecarbonyl)thiophen-2-yl)benzoate | 88 |
| 4 | 1-Bromo-4-nitrobenzene | Cyclopropyl(5-(4-nitrophenyl)thiophen-2-yl)methanone | 78 |
Organocatalysis and Acid/Base Catalysis
Phosphine-Catalyzed Ring-Opening Reactions
Organocatalysis, particularly with phosphines, provides a powerful, metal-free approach to the transformation of cyclopropyl ketones. Phosphines act as nucleophilic catalysts that initiate the ring-opening of the strained cyclopropane. The reaction mechanism, often elucidated by Density Functional Theory (DFT) calculations, involves the initial nucleophilic attack of the phosphine (B1218219) on one of the cyclopropyl carbons, leading to the formation of a zwitterionic intermediate. rsc.orgrsc.orgnih.gov
This reactive intermediate can then undergo a variety of subsequent transformations, including intramolecular Michael additions, proton transfers, and Wittig-type reactions, ultimately leading to the formation of new carbocyclic or heterocyclic scaffolds. rsc.orgnih.gov For example, the phosphine-catalyzed reaction of specifically designed cyclopropyl ketones can lead to the synthesis of complex structures like tetrahydrofluorenones. rsc.org The chemoselectivity of these reactions is a key aspect, as the zwitterionic intermediate can potentially lead to different products. DFT studies have been instrumental in understanding the reaction pathways and predicting the major products. rsc.orgnih.gov
The versatility of phosphine catalysis is further highlighted in its application to the ring-opening of related strained systems like cyclopropenones, where a variety of nucleophiles can be added to generate α,β-unsaturated carbonyl derivatives with high stereoselectivity. researchgate.netnih.govrsc.org
Lewis Acid Mediation in Nucleophilic Substitution and Cyclization
Lewis acids play a crucial role in activating the carbonyl group of 2-Carboethoxyphenyl cyclopropyl ketone, thereby facilitating nucleophilic attack and subsequent ring-opening or cyclization reactions. The coordination of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the cyclopropane ring, making it more susceptible to attack by nucleophiles.
One notable application is the Lewis acid-mediated ring-opening reaction of aryl cyclopropyl ketones with arylaldehydes in the presence of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This reaction proceeds under mild conditions to afford 2-(2-hydroxyethyl)-1,3-diarylpropenones in good yields. researchgate.net
Furthermore, Lewis acids can catalyze the stereoinvertive nucleophilic substitution at the quaternary carbon center of cyclopropyl ketones. This reaction, using nucleophiles like TMSBr, allows for the preparation of acyclic tertiary alkyl bromides with excellent diastereopurity. The proposed mechanism involves the formation of a bicyclobutonium intermediate, which accounts for the observed stereochemical outcome. nih.gov
In addition to ring-opening and substitution, Lewis acids such as stannic chloride can promote the intramolecular cyclization of aryl cyclopropyl ketones to form tetralones. The mechanism is believed to proceed through the formation of a benzyl carbocation or a cyclic oxonium ion intermediate. rsc.org A dual catalyst system, combining a chiral Lewis acid with a photoredox catalyst, has also been developed for the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones, leading to the enantioselective synthesis of densely substituted cyclopentanes. nih.gov
Heterogeneous Acid Catalysis in Flow Chemistry
The integration of heterogeneous acid catalysis with continuous flow chemistry offers significant advantages for the synthesis and transformation of cyclopropyl ketones, including enhanced reaction efficiency, improved safety, and easier product purification. In this approach, a solid acid catalyst is packed into a column or reactor, and the reactant solution is continuously passed through it.
A notable example is the straightforward, continuous-flow synthesis of cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols using Amberlyst-35, a sulfonic acid resin, as the catalyst. mdpi.com This acid-catalyzed process allows for the multigram, scalable synthesis of these valuable building blocks under mild conditions. The solid catalyst can be easily recovered and reused, contributing to the sustainability of the process. mdpi.com
Flow chemistry also enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to traditional batch processes. acs.orgescholarship.orgresearchgate.net The development of heterogeneous catalysts for flow systems is an active area of research, with applications ranging from the synthesis of active pharmaceutical ingredients (APIs) to fine chemicals. uc.ptrsc.org The use of solid acid catalysts in flow reactors provides a green and efficient methodology for a variety of chemical transformations, including condensations, cyclizations, and rearrangements, which are relevant to the chemistry of this compound. acs.orgescholarship.org
Applications of 2 Carboethoxyphenyl Cyclopropyl Ketone As a Synthetic Building Block
Construction of Carbocyclic Ring Systems
The inherent ring strain and electronic properties of 2-Carboethoxyphenyl cyclopropyl (B3062369) ketone make it an excellent three-carbon (C3) synthon for the synthesis of larger carbocyclic structures, most notably substituted cyclopentanes and fused bicyclic systems.
Stereoselective and Diastereoselective Synthesis of Substituted Cyclopentanes
One of the most powerful applications of aryl cyclopropyl ketones is in formal [3+2] cycloaddition reactions with alkenes to generate highly substituted cyclopentane (B165970) frameworks. acs.orgnih.govacs.org This transformation provides a convergent and efficient method for assembling five-membered carbocycles, which are challenging to prepare through other means. nih.gov
The reaction is typically initiated by a single-electron reduction of the ketone, which can be achieved using photocatalysis or chemical reductants, to form a radical anion. acs.orgnih.gov This species undergoes rapid and regioselective cleavage of the cyclopropane (B1198618) ring to generate a distonic radical anion, which serves as a 1,3-dipole equivalent. nih.gov This intermediate is then trapped by a suitable alkene, known as a radical acceptor, in a stepwise radical cycloaddition to furnish the cyclopentane ring. organic-chemistry.org
Significant advances in this area have enabled high levels of stereocontrol. By employing chiral catalysts, such as titanium(salen) complexes, the cycloaddition can proceed with excellent diastereo- and enantioselectivity, constructing two new C-C bonds and up to two contiguous stereocenters in a single step. acs.orgnih.govorganic-chemistry.org The versatility of this method is demonstrated by its compatibility with a wide array of electronically varied styrenes and other activated alkenes as reaction partners. nih.govorganic-chemistry.org The aryl ketone moiety, essential for the initial reduction, can later be modified or removed, for instance, through a Baeyer-Villiger oxidation, adding to the synthetic flexibility of the resulting cyclopentane products. nih.gov
| Catalytic System | Reaction Type | Key Features | Typical Alkene Partner |
|---|---|---|---|
| Photoredox Catalyst (e.g., Ru(bpy)₃²⁺) + Lewis Acid (e.g., La(OTf)₃) | Photocatalytic Radical Cycloaddition | Enables use of visible light; can be rendered enantioselective with a chiral Lewis acid. nih.gov | Styrenes, electron-rich and electron-deficient alkenes. acs.orgresearchgate.net |
| Chiral Ti(salen) Complex | Redox-Relay Radical Cycloaddition | Achieves high diastereo- and enantioselectivity. nih.govorganic-chemistry.org | Styrene derivatives, electron-deficient alkenes. organic-chemistry.org |
| SmI₂ (catalytic) | Reductive Radical Cycloaddition | Effective for intermolecular C-C bond formation; can be applied to less-reactive alkyl cyclopropyl ketones. nih.govacs.org | Alkenes and alkynes. nih.gov |
Formation of Bicyclo[3.1.0]hexanes and Other Polycyclic Architectures
The bicyclo[3.1.0]hexane skeleton is a prevalent structural motif in numerous natural products and bioactive molecules. nih.gov The synthesis of this strained bicyclic system can be achieved through various strategies, including intramolecular cyclopropanation and cycloaddition reactions involving cyclopropene (B1174273) precursors. d-nb.inforesearchgate.netbeilstein-journals.org
While direct conversion of 2-Carboethoxyphenyl cyclopropyl ketone to a bicyclo[3.1.0]hexane requires specific intramolecular pathways, its structure serves as a key precursor for such transformations. For instance, modification of the ester group to include a tethered alkene could enable an intramolecular [3+2] photocycloaddition, leading to a fused polycyclic system containing the desired bicyclic core. nih.gov
Furthermore, methodologies such as the aluminum halide-mediated cycloisomerization of enynones demonstrate how carbonyl activation can lead to the formation of halogenated bicyclo[3.1.0]hexanes. rsc.org This suggests that with appropriate functionalization, the cyclopropyl ketone moiety within the title compound can direct the formation of complex, polycyclic architectures through cascade reactions. rsc.org These strategies highlight the potential of using the cyclopropane ring not just as a linear C3 unit, but as a key component in constructing more intricate, three-dimensional structures. nih.gov
Preparation of Heterocyclic Compounds
Beyond carbocycles, this compound is a valuable precursor for a range of heterocyclic compounds. Its ability to function as a 1,3-dielectrophile after ring-opening allows for reactions with dinucleophiles to construct five- and six-membered heterocycles.
Synthesis of Fused Benzimidazoles from Donor-Acceptor Cyclopropyl Ketones
The benzimidazole (B57391) ring is a privileged scaffold in medicinal chemistry. researchgate.netorganic-chemistry.orgnih.gov A powerful method for synthesizing 1,2-disubstituted benzimidazoles involves the reaction of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes (o-phenylenediamines). nih.govjst.go.jp In this transformation, the cyclopropyl ketone acts as a synthetic equivalent of a 1,3-dicarbonyl compound.
The reaction proceeds via a cascade mechanism initiated by the nucleophilic attack of one of the amino groups on the activated cyclopropane ring, leading to ring-opening. nih.gov This is followed by an intramolecular cyclization of the second amino group onto the ketone carbonyl. The final step is a retro-Mannich type reaction that results in the formation of the aromatic benzimidazole ring system. nih.govjst.go.jp This approach is efficient and can be performed under metal-free conditions, sometimes accelerated by mechanochemical methods. nih.gov The substitution pattern on the resulting benzimidazole is directly controlled by the structure of the cyclopropyl ketone and the o-phenylenediamine, making it a highly modular synthesis.
| o-Phenylenediamine Reactant | Resulting Benzimidazole Product |
|---|---|
| o-Phenylenediamine | Ethyl 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)benzoate |
| 4,5-Dimethyl-1,2-phenylenediamine | Ethyl 2-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)benzoate |
| 4-Chloro-1,2-phenylenediamine | Ethyl 2-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)ethyl)benzoate |
Access to Dihydrofurans and Dihydrobenzofurans
Cyclopropyl ketones are well-established precursors to five-membered oxygen heterocycles like dihydrofurans through ring-expansion reactions, commonly known as the Cloke-Wilson rearrangement. researchgate.net This process can be promoted by various catalysts, including Lewis acids, Brønsted acids, or organocatalysts, which activate the ketone for nucleophilic attack and subsequent rearrangement. researchgate.net For a substrate like this compound, acid-catalyzed ring enlargement would yield a highly substituted 2,3-dihydrofuran (B140613) derivative. researchgate.net
A related and synthetically valuable transformation is the rearrangement of specialized donor-acceptor cyclopropanes to dihydrobenzofurans. chemrxiv.org This reaction is particularly efficient for cyclopropanes bearing an ortho-hydroxyaryl group as the donor. nih.govresearchgate.net Upon treatment with a base, these compounds can isomerize to transient quinone methide intermediates, which then undergo a [4+1] annulation with reagents like sulfur ylides to afford functionalized dihydrobenzofurans. chemrxiv.org Although the title compound lacks the requisite ortho-hydroxyl group for this specific pathway, its core structure is amenable to the broader class of rearrangements that provide access to dihydrofuran systems.
Enabling Access to Complex Molecular Frameworks
This compound serves as a versatile synthetic building block, providing access to a variety of complex molecular frameworks through strategic bond-forming and bond-breaking processes. The inherent strain of the cyclopropyl ring, coupled with the activating effect of the adjacent ketone and the electronic properties of the carboethoxyphenyl group, allows for a range of chemical transformations. These reactions enable the construction of acyclic and heterocyclic compounds with diverse functionalities, which are of significant interest in medicinal chemistry and materials science.
Synthesis of 1,3-Difunctionalized Acyclic Products via C-C Activation
The carbon-carbon bonds of the cyclopropyl ring in this compound can be selectively activated under catalytic conditions to generate 1,3-difunctionalized acyclic products. This transformation is particularly valuable as it allows for the installation of two functional groups in a 1,3-relationship, a common motif in many biologically active molecules.
The C-C bond cleavage can be initiated by transition metal catalysts, such as those based on rhodium or palladium, or through oxidative methods. For instance, in the presence of an oxidant and a suitable nucleophile, the cyclopropane ring can undergo a ring-opening reaction. This process generates a reactive intermediate that is subsequently trapped by the nucleophile, leading to the formation of a 1,3-difunctionalized product. The regioselectivity of the ring-opening can often be controlled by the nature of the catalyst and the substituents on the cyclopropane ring.
A general strategy for the 1,3-oxidation of cyclopropanes involves the use of aryl iodide(I–III) catalysis. This method facilitates the catalytic oxidative ring-opening of cyclopropanes to synthesize a variety of 1,3-difunctionalized products, including 1,3-diols, 1,3-amino alcohols, and 1,3-diamines from the corresponding cyclopropane precursors. nih.gov
Table 1: Potential 1,3-Difunctionalized Acyclic Products from this compound
| Reactants | Catalyst/Reagent | Product Type | Potential Product Structure |
| This compound, H₂O | Aryl Iodide Catalyst | 1,3-Diol | 1-(2-Carboethoxyphenyl)-1,3-dihydroxybutane |
| This compound, R-NH₂ | Aryl Iodide Catalyst | 1,3-Amino alcohol | 1-(2-Carboethoxyphenyl)-1-hydroxy-3-(alkylamino)butane |
| This compound, R-OH | Lewis Acid | 1,3-Ether alcohol | 1-(2-Carboethoxyphenyl)-1-hydroxy-3-alkoxybutane |
Role in the Synthesis of Natural Product Intermediates
Vicinal ketoesters, which contain a carbonyl group adjacent to an ester group, are valuable intermediates in the total synthesis of natural products. nih.govnih.gov The increased electrophilicity of the keto group and the high density of functional groups make such structures attractive for building complex molecular architectures. nih.govnih.gov While direct examples involving this compound are not prevalent in readily available literature, its structural motifs suggest its potential as a precursor in the synthesis of various natural product intermediates.
The ring-opening of the cyclopropyl ketone moiety can unmask a 1,5-dicarbonyl relationship or a related synthon, which is a key structural element in numerous natural products, including alkaloids and terpenoids. For example, a formal [3+2] cycloaddition reaction, initiated by the ring-opening of the cyclopropyl ketone, could be employed to construct five-membered rings, a common feature in many biologically active compounds.
Furthermore, the 2-carboethoxyphenyl group can be strategically modified or incorporated into a larger heterocyclic framework. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other condensation reactions. The aromatic ring itself can be a substrate for electrophilic aromatic substitution or cross-coupling reactions, allowing for the elaboration of the molecular scaffold.
Formation of Branched Ketones and Carboxylic Acid Derivatives
The reactivity of the cyclopropyl ketone unit in this compound can be harnessed to synthesize branched ketones and various carboxylic acid derivatives. The ring-opening of the cyclopropane can proceed via nucleophilic attack at the carbonyl carbon or at one of the cyclopropyl carbons, depending on the reaction conditions and the nature of the nucleophile.
A highly efficient asymmetric ring-opening reaction of cyclopropyl ketones with a broad range of thiols, alcohols, and carboxylic acids has been realized using a chiral N,N'-dioxide-scandium(III) complex as a catalyst, yielding the corresponding sulfides, ethers, and esters with high enantioselectivity.
The formation of branched ketones can be achieved by reacting this compound with organometallic reagents, such as Grignard reagents or organolithium compounds. The nucleophilic addition to the carbonyl group, followed by a rearrangement that facilitates the opening of the cyclopropane ring, can lead to the formation of a ketone with a branched alkyl chain.
Carboxylic acid derivatives can be accessed through various transformations. For instance, treatment with a strong base can induce a Favorskii-type rearrangement, leading to the formation of a carboxylic acid derivative after ring contraction. Alternatively, oxidative cleavage of the cyclopropane ring can yield a dicarboxylic acid derivative. Furthermore, as mentioned, the ring-opening with alcohols or amines, often under acidic or Lewis acidic catalysis, provides a direct route to the corresponding esters or amides.
Table 2: Potential Branched Ketones and Carboxylic Acid Derivatives from this compound
| Reactant | Reagent | Product Type | Potential Product Structure |
| This compound | R-MgBr | Branched Ketone | 1-(2-Carboethoxyphenyl)-4-alkylbutan-1-one |
| This compound | R-OH / H⁺ | Ester (Carboxylic Acid Derivative) | Ethyl 2-(4-alkoxy-1-oxobutyl)benzoate |
| This compound | R-NH₂ / Lewis Acid | Amide (Carboxylic Acid Derivative) | Ethyl 2-(4-(alkylamino)-1-oxobutyl)benzoate |
Future Research Directions and Perspectives for 2 Carboethoxyphenyl Cyclopropyl Ketone
Development of Novel Stereoselective Methodologies
A primary focus for future research will be the development of novel stereoselective transformations utilizing 2-Carboethoxyphenyl cyclopropyl (B3062369) ketone. The presence of the ortho-carboethoxy group is anticipated to exert significant steric and electronic influence on the approach of reagents, which could be harnessed to achieve high levels of stereocontrol.
One promising area is the advancement of asymmetric [3+2] photocycloadditions. While such reactions have been explored for aryl cyclopropyl ketones, the influence of a bulky ortho-ester group on enantioselectivity remains a critical question. Research has indicated that 2-substituents on the aryl ring can have a substantial detrimental effect on the enantioselectivity in some dual-catalyst systems, likely due to steric hindrance with the chiral Lewis acid catalyst responsible for stereocontrol. mdpi.com Therefore, a key research direction will be the design of new chiral Lewis acids or organocatalysts that can accommodate the steric bulk of the 2-carboethoxy group and promote high enantioselectivity. The development of such catalysts would provide access to densely substituted and enantioenriched cyclopentane (B165970) frameworks that are otherwise difficult to synthesize. mdpi.com
Furthermore, stereoconvergent reactions of racemic 2-Carboethoxyphenyl cyclopropyl ketone represent another fertile ground for investigation. The reversible ring-opening of cyclopropyl ketyl radicals suggests that a racemic starting material could potentially be converted into a single diastereomer of the product. mdpi.com Future work could focus on identifying reaction conditions and catalyst systems that facilitate this stereoconvergence, thereby enhancing the atom economy and efficiency of asymmetric syntheses.
Table 1: Potential Stereoselective Methodologies for this compound
| Methodology | Catalyst Type | Potential Outcome | Key Challenge |
| Asymmetric [3+2] Cycloaddition | Chiral Lewis Acid / Organocatalyst | Enantioenriched cyclopentanes | Overcoming steric hindrance from the 2-carboethoxy group |
| Stereoconvergent Ring-Opening | Photoredox / Lewis Acid Catalysis | Diastereomerically pure products from racemic starting material | Controlling the kinetics and thermodynamics of radical intermediates |
| Asymmetric Ring-Opening Reactions | Chiral N,N'-dioxide-metal complexes | Enantioenriched functionalized ketones | Achieving high enantioselectivity with various nucleophiles |
Exploration of Undiscovered Reactivity Modes
The inherent strain of the cyclopropane (B1198618) ring in this compound, coupled with the electronic effects of its substituents, suggests a rich and largely unexplored reactivity landscape. Future research should aim to uncover and harness novel reaction pathways beyond the well-established cycloadditions.
One avenue of exploration is the investigation of transition metal-catalyzed ring-opening and functionalization reactions. For instance, nickel-catalyzed cycloadditions of simple cyclopropyl ketones have been shown to produce functionalized cyclopentanes. nih.gov The application of similar catalytic systems to this compound could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic nature of the 2-carboethoxy group may influence the regioselectivity of the ring-opening, potentially providing access to unique substitution patterns.
Another area of interest lies in the exploration of radical-mediated transformations. The formation of a distonic radical anion intermediate upon one-electron reduction is a key step in many photocycloadditions of aryl cyclopropyl ketones. nih.gov Future studies could investigate the trapping of this intermediate with a wider range of radical acceptors, or explore its participation in cascade reactions to construct complex polycyclic systems. The influence of the ortho-ester on the stability and reactivity of this radical intermediate would be a key aspect of such investigations.
Furthermore, the development of novel ring-expansion reactions is a compelling direction. While ring-opening/recyclization cascades are known for some cyclopropyl ketones, designing conditions that favor the formation of larger rings, such as cyclohexanes or medium-sized rings, from this compound would be a significant synthetic advancement.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. Future research should focus on integrating the chemistry of this compound with flow chemistry and automated synthesis platforms.
The continuous-flow synthesis of related arylthio-cyclopropyl carbonyl compounds has been successfully demonstrated, highlighting the feasibility of handling cyclopropyl ketone chemistry in flow reactors. mdpi.com This precedent suggests that reactions involving this compound, such as cycloadditions or ring-opening reactions, could be adapted to flow conditions. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes.
Automated synthesis platforms, which allow for the rapid screening of reaction conditions and the synthesis of compound libraries, would be particularly valuable for exploring the reactivity of this compound. By systematically varying parameters such as catalysts, solvents, and reaction partners, it would be possible to quickly identify optimal conditions for known transformations and potentially discover new reactions. This high-throughput approach would accelerate the development of novel synthetic applications for this versatile building block.
Computational Design and Prediction of Novel Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Future research on this compound should leverage computational modeling to guide the design of new experiments and to rationalize observed outcomes.
DFT studies on the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones have provided valuable insights into the various possible reaction pathways. rsc.org Similar computational investigations could be applied to the reactions of this compound to elucidate the role of the 2-carboethoxy group in influencing reaction barriers and product distributions. For instance, computational modeling could predict how the ortho-ester affects the stability of key intermediates, such as the distonic radical anion in photocycloadditions, and how it influences the stereoselectivity of asymmetric transformations. acs.org
Moreover, computational screening could be employed to predict entirely new reactivity modes for this compound. By simulating its interaction with a wide range of potential reactants and catalysts, it may be possible to identify promising new transformations that can then be validated experimentally. This synergy between computational prediction and experimental investigation will be crucial for unlocking the full synthetic potential of this compound. A computational study on SmI2-catalyzed couplings of cyclopropyl ketones has already shed light on the structure-reactivity relationships, noting that ortho-substitution can lead to superior reactivity due to a balance of electronic and steric effects. nih.gov
Table 2: Application of Computational Chemistry to this compound Research
| Computational Method | Research Application | Potential Insights |
| Density Functional Theory (DFT) | Mechanistic studies of known reactions | Understanding the influence of the 2-carboethoxy group on reaction pathways and stereoselectivity. |
| Transition State Searching | Prediction of reaction barriers | Rationalizing product distributions and identifying rate-determining steps. |
| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions | Guiding the design of new chiral catalysts for stereoselective transformations. |
| High-Throughput Virtual Screening | Discovery of novel reactions | Identifying promising new reaction partners and catalytic systems. |
Expanding Substrate Scope and Functional Group Tolerance
To maximize the synthetic utility of this compound, future research must focus on expanding the scope of its reactions and thoroughly defining its functional group tolerance. This involves systematically investigating its reactivity with a diverse array of coupling partners and in the presence of various functional groups.
In the context of [3+2] cycloadditions, the scope of suitable alkene and alkyne partners should be broadened. While styrenes and simple acrylates are common substrates, the reactivity of this compound with more complex and functionalized olefins, such as those bearing sensitive functional groups or multiple substituents, needs to be explored. Studies on other aryl cyclopropyl ketones have shown that a variety of substituted aryl ketones are well-tolerated in such reactions. nih.gov
Furthermore, a comprehensive investigation of functional group tolerance is essential. This would involve conducting reactions in the presence of common functional groups such as halides, nitriles, esters, amides, and various heterocycles. Understanding which functional groups are compatible with the reaction conditions will be critical for applying the chemistry of this compound in the context of complex molecule synthesis. The development of robust catalytic systems that exhibit high functional group tolerance will be a key aspect of this research.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a powerful tool in organic synthesis, paving the way for the development of novel and efficient routes to a wide range of valuable molecules.
Q & A
Q. What are the common synthetic routes to cyclopentane derivatives using 2-carboethoxyphenyl cyclopropyl ketone?
Cyclopentane derivatives are synthesized via [3+2] cycloaddition reactions. Nickel catalysts (e.g., [Ni(cod)₂]) with organoaluminum reagents (AlMe₃) enable reactions with alkynes or enones, forming cyclopentenes or cyclopentanes. For example, cyclopropyl phenyl ketone reacts with 2-butyne in THF at room temperature to yield cyclopentenes (Table 1 in ). Dimerization of cyclopropyl ketones under Ni catalysis also produces five-membered rings .
Q. What intermediates govern nickel-catalyzed reactions of cyclopropyl ketones?
Six-membered oxa-nickelacycles are critical intermediates. Their structures (monomeric or dimeric) depend on ligands: PCy₃ stabilizes dimeric η²-enonenickel complexes, while IPr ligands favor monomeric T-shaped geometries (confirmed by X-ray crystallography) . These intermediates dictate regioselectivity and stereochemistry in cycloadditions .
Q. How are cyclopropyl ketones utilized in hydrogen borrowing catalysis?
Iridium-catalyzed hydrogen borrowing processes with ortho-disubstituted phenyl or cyclopropyl ketones enable α-branched ketone synthesis. Post-reaction, retro-Friedel-Crafts acylation or homoconjugate addition expands product utility .
Advanced Research Questions
Q. How does ligand choice influence stereoselectivity in cyclopropyl ketone reactions?
Ligands like PCy₃ vs. IPr alter transition states. PCy₃ promotes syn-anti isomerization before reductive elimination, leading to stereochemical inversion. In contrast, IPr retains stereochemistry via rigid η³-oxa-allylnickel intermediates (e.g., 76% diastereomeric excess for cyclopentane derivatives) .
Q. What computational models predict stereoselectivity in hydride reductions?
DFT studies reveal that bulky substituents stabilize the bisected s-cis conformer, directing hydride attack to the less hindered face. For trans-substituted ketones, stereoselectivity exceeds 10:1 when bulky groups (e.g., tert-butyldiphenylsilyl) anchor the conformer .
Q. How do structural constraints affect cyclopropyl ketone reactivity?
Rigid systems (e.g., fused indanone ketone 19) favor anion radical rearrangements, yielding ring-opened products (e.g., 30) via Sᴺ2 pathways. Less rigid analogs (e.g., 8) predominantly form 1,2-adducts due to slower radical rearrangement .
Q. How are visible-light photocatalysts applied to [3+2] cycloadditions?
Ru(bpy)₃²⁺/La(OTf)₃/TMEDA systems reduce cyclopropyl ketones to radical anions, initiating [3+2] reactions with olefins. This method avoids traditional metal catalysts and operates under mild conditions .
Methodological Considerations
Resolving contradictions in cycloaddition pathways ([3+2] vs. dimerization):
Product distribution depends on substrate and catalyst. For example, alkynes favor [3+2] cycloadditions with Ni/AlMe₃, while enones trigger crossed reactions. Dimerization dominates in the absence of reactive partners .
Optimizing crossed reactions between cyclopropyl ketones and enones:
Use stoichiometric Ni catalysts (10 mol%) with PCy₃ ligands at 100°C. This suppresses dimerization and enhances enone insertion into oxa-nickelacycles, yielding cyclopentanes with >70% efficiency .
Key Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
